Dibutadiamine
Description
Dibutylamine (C₈H₁₉N) is a secondary aliphatic amine characterized by two butyl groups attached to a nitrogen atom. Dibutylamine is widely utilized in organic synthesis, pharmaceuticals, and industrial applications due to its nucleophilic properties and ability to form salts. Its hydrochloride derivative, for instance, serves as a precursor in drug development and material science.
Properties
CAS No. |
13366-43-3 |
|---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
N'-tert-butylbutane-1,4-diamine |
InChI |
InChI=1S/C8H20N2/c1-8(2,3)10-7-5-4-6-9/h10H,4-7,9H2,1-3H3 |
InChI Key |
JAUBXQBMUWRRNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCCCCN |
Canonical SMILES |
CC(C)(C)NCCCCN |
Other CAS No. |
13366-43-3 |
Synonyms |
CI-505 dibutadiamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Dibutylamine and Analogous Compounds
Structural Analysis
- Diisobutylamine (CAS 110-96-3): A structural isomer of dibutylamine, featuring branched isobutyl groups. This branching reduces its melting point (−57°C) compared to linear-chain amines, enhancing its utility in low-temperature applications .
- Diphenylamine (CAS 122-39-4): An aromatic amine with two phenyl groups. Its conjugated π-system enables distinct electronic properties, making it effective in stabilizing explosives and polymers, unlike aliphatic dibutylamine .
- 1,3-Dimethylbutylamine : A shorter-chain amine with methyl substituents, offering reduced steric hindrance and higher reactivity in nucleophilic substitutions .
Functional Differences
- Solubility and Reactivity: Dibutylamine’s linear structure grants higher solubility in nonpolar solvents compared to diisobutylamine. However, diisobutylamine’s branching improves its volatility, favoring use in gas-phase reactions .
- Biological Activity : Diphenylamine derivatives exhibit antioxidant and thyroid hormone-mimicking properties (e.g., tofenamic acid in Supplemental Figure 1 of ), whereas aliphatic amines like dibutylamine are less biologically active but critical in synthetic pathways.
- Safety Profiles : Diisobutylamine’s safety data sheet highlights acute toxicity (H302: harmful if swallowed) and flammability (H225), necessitating stricter handling than dibutylamine .
Research Findings and Data Gaps
- 2D vs. 3D Similarity : PubChem3D analysis (Figure 5 in ) reveals that 2D structural analogs of dibutylamine (e.g., diisobutylamine) may lack 3D conformational similarities, impacting receptor binding in pharmacological contexts.
- Synthetic Applications : Dibutylamine’s hydrochloride salt is indexed as a reference compound, but detailed synthetic protocols or spectral data (e.g., NMR, IR) are absent in the evidence .
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